

# Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors

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## Compound Focus: Entrectinib

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The table below summarizes the objective response rate and duration of response for **entrectinib** across different patient populations, based on integrated analyses of clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) [1] [2].

Patient Population	Sample Size (N)	Objective Response Rate (ORR)	Median Duration of Response (DoR)	Data Cut-off Date
Overall (across tumor types)	121	61.2% (95% CI: N/A) [1]	20.0 months (95% CI: 13.0–38.2) [1]	August 31, 2020 [1]
NSCLC subpopulation	51	62.7% (95% CI: 48.1–75.9) [2]	27.3 months (95% CI: 19.9–30.9) [2]	August 2, 2022 [2]
Pediatric population	44 (NTRK)	72.7% (95% CI: 57.2–85.0) [3]	Not Reached [3]	July 16, 2023 [3]

## Comparative Efficacy with Other TRK Inhibitors

The following table places **entrectinib**'s performance in context with other approved TRK inhibitors. Data for larotrectinib and repotrectinib are provided for comparison.

TRK Inhibitor (Generation)	Reported ORR Ranges	Reported Median DoR	Key Differentiating Notes
Entrectinib (1st)	57% - 61.2% (overall) [1] [4]	20.0 months (overall) [1]	CNS-active; also targets ROS1 and ALK [1] [5].
Larotrectinib (1st)	75% (in initial approval pool) [4]	Not reached at time of initial reporting [4]	Highly selective pan-TRK inhibitor [6].
Repotrectinib (2nd)	Numerically higher than entrectinib (in ROS1+ NSCLC) [7]	Numerically longer than entrectinib (in ROS1+ NSCLC) [7]	Shows activity against several resistance mutations to 1st-gen inhibitors [7] [5].

> **Note on cross-trial comparisons:** The data for repotrectinib comes from an **indirect comparison** in **ROS1-positive NSCLC**, not from head-to-head trials in NTRK+ populations [7]. This should be considered when interpreting the comparison.

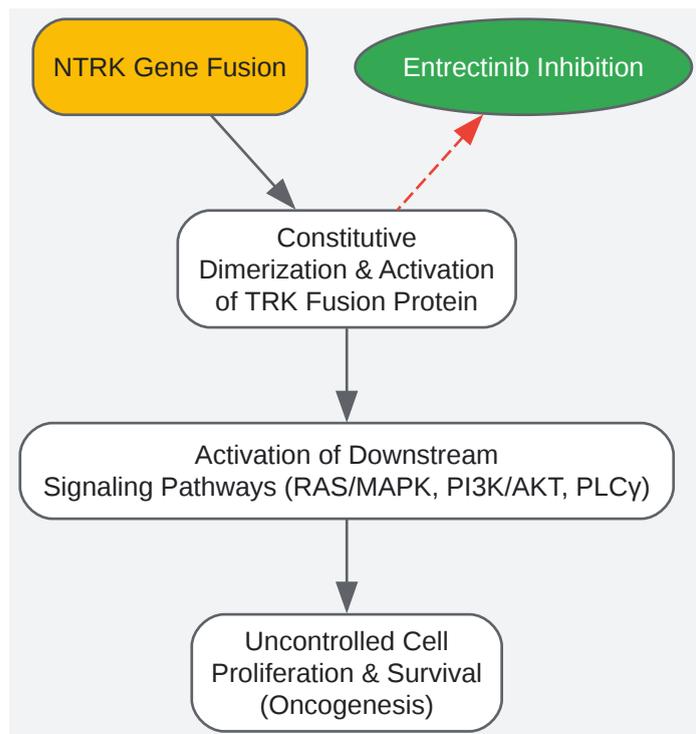
## Experimental Protocols from Key Studies

The robust efficacy data for **entrectinib** are generated through standardized and rigorous clinical trial methodologies.

- **Trial Designs:** The integrated efficacy data for **entrectinib** are primarily derived from **three phase I/II trials:** ALKA-372-001, STARTRK-1, and STARTRK-2 [1] [2]. These were single-arm, basket studies that enrolled adult patients (aged  $\geq 18$  years) with locally advanced or metastatic solid tumors harboring NTRK fusions.
- **Dosing Regimen:** Patients received the intended dose of **entrectinib 600 mg orally once daily** until disease progression, unacceptable toxicity, or withdrawal of consent [1] [2].
- **Endpoint Assessment:** The primary endpoints were **Objective Response Rate (ORR)** and **Duration of Response (DoR)**, as determined by a **Blinded Independent Central Review (BICR)** using **RECIST version 1.1** criteria [1] [2]. Tumor assessments, including brain scans for patients with baseline CNS metastases, were performed regularly [1].

## Mechanism of Action and Signaling Pathway

**Entrectinib** is a potent small-molecule inhibitor that targets the tropomyosin receptor kinases (TRKA, TRKB, TRKC) encoded by the NTRK genes. The following diagram illustrates the constitutive activation of the oncogenic signaling pathway and the point of inhibition by **entrectinib**.



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The diagram shows how an NTRK gene fusion leads to a constitutively active TRK fusion protein, which drives oncogenesis through key downstream pathways. **Entrectinib** acts as a competitive ATP inhibitor, blocking the abnormal signaling at the kinase domain [5] [8] [4].

## Key Insights for Researchers

- **Strong and Durable Activity:** The data confirms that **entrectinib** induces **deep and durable responses** in patients with NTRK fusion-positive solid tumors, with a particularly impressive median DoR of over 27 months in the NSCLC subpopulation [2].
- **Significant CNS Efficacy:** A key differentiator for **entrectinib** is its designed **central nervous system (CNS) activity**. In patients with measurable CNS metastases at baseline, intracranial ORR was reported at **63.6% to 64.3%**, demonstrating its ability to control brain disease [1] [2].
- **Manageable Safety Profile:** Across studies, **entrectinib**'s safety profile was considered manageable, with most treatment-related adverse events being Grade 1 or 2 and reversible with dose modifications

[1] [2]. Common side effects include dizziness, weight gain, and fatigue [2] [9].

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